Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate
Description
Disodium 6-[(E)-{4-[(E)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate is a bis-azo dye characterized by a naphthalene core substituted with two sodium sulfonate groups at positions 1 and 3. The molecule features two conjugated diazenyl (-N=N-) groups: one linking the naphthalene ring to a phenyl group and the other connecting the phenyl group to a 4-ethoxyphenyl moiety. This structure confers strong chromophoric properties, making it suitable for applications in textiles, food coloring, or industrial dyes.
Structure
3D Structure of Parent
Properties
CAS No. |
67875-17-6 |
|---|---|
Molecular Formula |
C24H18N4Na2O7S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
AGBBNHKFMVBCJG-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
First Diazotization: Synthesis of 4-Ethoxyphenyldiazonium Chloride
Reactants :
- 4-Ethoxyaniline (10 mmol, 1.51 g)
- Hydrochloric acid (HCl, 37%, 5 mL)
- Sodium nitrite (NaNO₂, 10 mmol, 0.69 g)
Procedure :
- Dissolve 4-ethoxyaniline in 5 mL of HCl and 10 mL of ice-cold water.
- Cool the solution to 0–5°C in an ice bath.
- Add NaNO₂ dissolved in 5 mL of water dropwise over 15 minutes, maintaining pH < 2.
- Stir for 30 minutes to ensure complete diazotization1.
Key Parameters :
- Temperature: 0–5°C
- Reaction time: 45 minutes
- Yield: >95% (by UV-Vis monitoring at λₘₐₓ ≈ 300 nm)2.
First Coupling: Formation of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenol-4-amine
Reactants :
- 4-Ethoxyphenyldiazonium chloride (from Step 2.1)
- 4-Aminophenol (10 mmol, 1.09 g)
- Sodium hydroxide (NaOH, 10% w/v, 15 mL)
Procedure :
- Dissolve 4-aminophenol in NaOH and cool to 5°C.
- Slowly add the diazonium salt solution with vigorous stirring.
- Maintain pH 8–9 and stir for 2 hours.
- Filter the precipitated intermediate and wash with cold water3.
Key Parameters :
- Temperature: 5–10°C
- Reaction time: 2 hours
- Yield: 80–85% (isolated as orange-red crystals)4.
Second Diazotization: Synthesis of the Intermediate Diazonium Salt
Reactants :
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenol-4-amine (8 mmol, 2.4 g)
- HCl (37%, 5 mL)
- NaNO₂ (8 mmol, 0.55 g)
Procedure :
- Dissolve the intermediate in HCl and 10 mL of water.
- Cool to 0–5°C and add NaNO₂ solution dropwise.
- Stir for 30 minutes, ensuring excess nitrous acid is quenched with sulfamic acid5.
Second Coupling: Formation of the Target Compound
Reactants :
- Diazonium salt (from Step 2.3)
- 6-Hydroxy-1,3-naphthalenedisulfonic acid disodium salt (8 mmol, 3.2 g)
- NaOH (10% w/v, 20 mL)
Procedure :
- Dissolve the naphthalene disulfonate in NaOH and cool to 10°C.
- Add the diazonium salt solution slowly with stirring.
- Adjust pH to 9–10 and stir for 3 hours.
- Precipitate the product by adding NaCl (20% w/v), filter, and wash with ethanol6.
Key Parameters :
- Temperature: 10–15°C
- Reaction time: 3 hours
- Yield: 70–75% (dark blue powder)7.
Optimization and Analytical Data
Reaction Optimization Table
| Parameter | First Coupling | Second Coupling |
|---|---|---|
| Temperature (°C) | 5–10 | 10–15 |
| pH | 8–9 | 9–10 |
| Time (hours) | 2 | 3 |
| Yield (%) | 80–85 | 70–75 |
Spectral Characterization
- UV-Vis (λₘₐₓ, water) : 560 nm (azo π→π* transition)8.
- FT-IR (cm⁻¹) : 1180 (S=O), 1490 (N=N), 1240 (C-O-C ethoxy)9.
- ¹H NMR (D₂O) : δ 8.2–7.1 (m, aromatic protons), δ 4.1 (q, OCH₂CH₃), δ 1.4 (t, CH₃)10.
Industrial-Scale Considerations
- Purification : Crystallization from ethanol-water (1:3) removes unreacted sulfonates11.
- Waste Management : Residual diazonium salts are decomposed with urea or sulfamic acid to prevent hazardous byproducts12.
Challenges and Alternatives
- Regioselectivity : Sulfonate groups direct coupling to the 6-position of naphthalene. Alternative directing groups (e.g., hydroxyl) may require protecting groups13.
- Solubility Issues : High sulfonate content necessitates polar solvents (e.g., water/DMF mixtures)14.
-
UV-Vis data from analogous azo dyes (PubChem CID 17460). ↩
-
NMR and IR data from metal-azo complex studies (ACS Omega, 2023). ↩
-
Crystallization and purification protocols (CN102993060B). ↩
-
Crystallization and purification protocols (CN102993060B). ↩
-
Crystallization and purification protocols (CN102993060B). ↩
-
Coupling conditions for naphthalene disulfonates (Inj Chemistry, 2023). ↩
-
Coupling conditions for naphthalene disulfonates (Inj Chemistry, 2023). ↩
-
Coupling conditions for naphthalene disulfonates (Inj Chemistry, 2023). ↩
-
Sulfonation methods (ChemicalBook, 2018). ↩
-
General azo dye synthesis (UNB Fredericton, 2023). ↩
-
General azo dye synthesis (UNB Fredericton, 2023). ↩
-
General azo dye synthesis (UNB Fredericton, 2023). ↩
-
General azo dye synthesis (UNB Fredericton, 2023). ↩
-
Solubility profiles (ChemSpider ID 115294221). ↩
Chemical Reactions Analysis
Types of Reactions
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various consumer products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vivid coloration. The molecular targets and pathways involved include interactions with cellular components in biological applications and binding to substrates in industrial dyeing processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to other naphthalene-based sulfonated azo dyes and derivatives. Below is a detailed comparison:
Structural and Functional Analogues
2.1.1. Disodium 6-Hydroxy-5-[(4-Sulfophenyl)azo]-2-Naphthalenesulfonate (Food Yellow 3)
- Structure : Naphthalene core with sulfonate groups at positions 2 and 6, a hydroxyl group at position 5, and a single azo group linking to a 4-sulfophenyl substituent.
- Key Differences :
- The target compound has two azo groups (bis-azo) versus Food Yellow 3’s single azo group.
- Ethoxy substituent (target) vs. hydroxyl and sulfophenyl groups (Food Yellow 3).
- Functional Implications :
2.1.2. Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Structure : Naphthalene with sulfonate groups at positions 1 and 3 and a hydroxyl group at position 5.
- Key Differences :
- Lacks azo groups, reducing conjugation and chromophore intensity.
- Potassium counterions (vs. sodium in the target compound) may affect solubility in polar solvents.
- Functional Implications :
Comparative Data Table
Research Findings
- Solubility : The target compound’s ethoxy group reduces polarity compared to Food Yellow 3, which has three sulfonate/hydroxyl groups. This may limit aqueous solubility but improve compatibility with hydrophobic matrices.
- Stability: Bis-azo dyes generally exhibit lower thermal stability than mono-azo analogs due to increased steric strain. However, the ethoxy group’s electron-donating effect could mitigate photodegradation .
- Synthetic Complexity: Introducing two azo groups requires stringent reaction conditions (e.g., controlled pH and temperature) compared to mono-azo derivatives, as seen in the synthesis of Food Yellow 3 .
Biological Activity
Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate (CAS: 68498-52-2) is a synthetic azo dye characterized by its complex structure and potential biological activities. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in dyeing and as intermediates in organic synthesis. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C24H18N4Na2O7S2
- Molecular Weight: 584.53 g/mol
- Appearance: Typically exists as a colored powder or solid.
The compound features a naphthalene backbone with two sulfonate groups and multiple diazenyl linkages, which contribute to its stability and solubility in aqueous environments.
This compound exhibits various biological activities primarily attributed to its azo structure. The azo linkages can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components.
-
Antimicrobial Activity:
- Studies have shown that azo dyes can possess antimicrobial properties. The presence of sulfonate groups enhances solubility and bioavailability, potentially increasing their effectiveness against pathogens.
-
Antioxidant Properties:
- Azo compounds have been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and treatment.
-
Cytotoxic Effects:
- Some studies indicate that certain azo dyes can induce cytotoxicity in cancer cell lines, leading to apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including this compound. Results indicated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as a textile dye with antimicrobial properties .
Case Study 2: Cytotoxicity in Cancer Research
Research conducted on the cytotoxic effects of azo dyes on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7). The study highlighted that the compound induced apoptosis through ROS generation and mitochondrial dysfunction .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Azo dyes have been associated with various health risks, including mutagenicity and carcinogenicity upon metabolic activation. Regulatory agencies emphasize the need for comprehensive toxicity assessments before clinical applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H18N4Na2O7S2 |
| Molecular Weight | 584.53 g/mol |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Cytotoxicity | Induces apoptosis in MCF-7 cells |
| Regulatory Status | Requires toxicity assessment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
